molecular formula C9H16N2O2S B13069808 2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile

Cat. No.: B13069808
M. Wt: 216.30 g/mol
InChI Key: RVTZEFSOGYWSKX-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile (CAS 1599063-61-2) is a high-purity chemical building block with a molecular formula of C9H16N2O2S and a molecular weight of 216.30 g/mol . This compound is characterized by a nitrile group and a methanesulfonyl group attached to a 4-methylpiperidine scaffold. The methanesulfonyl (mesyl) group is a well-known versatile functional group in organic synthesis, often utilized in activation and protection chemistry . Its primary research application is as a key synthetic intermediate in pharmaceutical research and development. The structure features multiple reactive sites, making it a valuable precursor for constructing more complex molecules. Specifically, compounds based on the sulfonyl piperidine scaffold, such as this one, have demonstrated research value in the investigation of potential therapeutic agents for treating prokineticin-mediated diseases . Researchers can leverage this intermediate to explore structure-activity relationships in medicinal chemistry campaigns. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(4-methylpiperidin-2-yl)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C9H16N2O2S/c1-7-3-4-11-8(5-7)9(6-10)14(2,12)13/h7-9,11H,3-5H2,1-2H3

InChI Key

RVTZEFSOGYWSKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C(C#N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key intermediate often used is a substituted piperidine derivative such as (3R,4R)-4-methyl-3-(methylamino)piperidine or its benzyl-protected analogues. These intermediates are prepared by reductive amination or amine substitution reactions involving:

  • Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with 1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a suitable base (e.g., alkali metal hydroxides or alkoxides) in an appropriate solvent like acetone or DMF.

Methanesulfonyl Group Introduction

The methanesulfonyl group is introduced by reacting the piperidine intermediate or a related heterocyclic compound with methanesulfonyl chloride in the presence of a base such as triethylamine. Typical conditions involve:

  • Stirring at 25–30°C followed by heating to about 45°C for several hours (e.g., 7.5 hours) to complete the sulfonylation.

This step selectively installs the methanesulfonyl group on the nitrogen or carbon of the piperidine ring depending on the substrate.

Installation of the Nitrile Group

The nitrile group is introduced via reaction with 2-cyanoacetyl derivatives or cyanoacetylation reagents under basic conditions. The process involves:

  • Reacting the piperidine intermediate (bearing the methanesulfonyl group) with 2-cyanoacetyl derivatives in the presence of a suitable base (e.g., alkali metal hydroxides or alkoxides) in a suitable solvent.

This step forms the acetonitrile moiety attached to the piperidine ring.

Deprotection and Purification

If protecting groups such as benzyl or acetyl groups are used on the piperidine nitrogen, debenzylation or deprotection is performed using:

  • Suitable debenzylating agents at controlled temperatures (room temperature 25–30°C) to minimize side reactions like dihydro impurity formation.

Purification typically involves solvent extraction and crystallization, avoiding high-temperature conditions that could degrade the product.

Mechanochemical Synthesis Approaches

Recent advances include mechanochemical methods that reduce solvent use and improve sustainability:

  • Multistep solid-state synthesis using ball milling for reductive amination, deprotection, and sulfonylation steps has been demonstrated for related sulfonylated piperidine compounds.
  • These methods offer advantages such as shorter reaction times, higher yields, and easier purification compared to traditional solution-phase synthesis.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Sulfonylation Methanesulfonyl chloride, triethylamine, acetone 25–30°C initial, then 45°C for ~7.5 hours
Cyanoacetylation 2-Cyanoacetyl derivative, alkali metal base, solvent Base: alkali metal hydroxides/alkoxides
Deprotection (debenzylation) Debenzylating agent, room temperature (25–30°C) Controls impurity formation
Solvents Acetone, dichloromethane, DMF Used in extraction and reaction steps

Summary of Key Findings from Research

  • The process requires careful control of temperature during debenzylation to limit impurities.
  • The choice of base and solvent critically affects yield and purity.
  • Mechanochemical methods are emerging as greener alternatives for multi-step synthesis of sulfonylated piperidine nitriles.
  • The use of protecting groups facilitates regioselective functionalization but requires subsequent mild deprotection.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile has been investigated for its potential as a therapeutic agent. It is particularly noted for:

  • Inhibition of Protein Kinases : This compound has been studied as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are known inhibitors of Janus Kinase 3 (JAK3). These inhibitors have therapeutic implications for conditions such as rheumatoid arthritis, lupus, and organ transplant rejection .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is utilized in the development of various pharmaceutical compounds due to its ability to undergo multiple chemical transformations, including oxidation and substitution reactions .

Biological Research

Research has highlighted its potential biological activities:

  • Antimicrobial Properties : Investigations into its biological activity suggest that it may possess antimicrobial effects, potentially through the inhibition of bacterial enzymes or disruption of cellular membranes .

Case Studies

StudyFocusFindings
Study on JAK3 Inhibition Investigated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compoundDemonstrated significant inhibition of JAK3, suggesting potential for treating autoimmune disorders .
Antimicrobial Activity Assessment Evaluated the compound's effect on various bacterial strainsShowed promising results indicating potential use as an antimicrobial agent .
Synthesis Pathway Development Developed synthetic routes for complex organic molecules using this compoundHighlighted its versatility as a synthetic intermediate in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile with six related compounds, focusing on structural features, physicochemical properties, and biological implications.

Table 1: Key Structural and Functional Differences

Compound Name (CAS/Reference) Substituents/Functional Groups Key Physicochemical Properties Biological Implications
Target Compound Methanesulfonyl, 4-methylpiperidin-2-yl, nitrile High polarity (SO₂), moderate logP Potential enzyme inhibition or receptor binding
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (17512-88-8) Sulfonyloxyimino, phenyl, methylphenyl Increased lipophilicity (aromatic rings) May act as a photoaffinity label or protease inhibitor
2-(2,4-Dichlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile Sulfanyl, dichlorophenyl, pyridine Lower oxidation state (S vs. SO₂), halogenated Potential antimicrobial or antiviral activity
Ethyl 2-(piperidin-4-yl)acetate Piperidine, ester Higher logP (ester group) Prodrug potential; esterase-mediated release
2-{4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile (321848-25-3) Piperidine, furan-pyrazole, nitrile Enhanced H-bond capacity (furan/pyrazole) Kinase or GPCR modulation
({2-[(2S)-2-Ethylpiperidin-1-yl]-2-oxoethyl}sulfanyl)acetonitrile Sulfanyl, oxoethyl, ethylpiperidine Ketone reactivity, chiral center Metal chelation or redox activity

Detailed Analysis

Sulfonyl vs. Sulfanyl Groups The target compound’s methanesulfonyl group (CH₃SO₂–) is more polar and electron-withdrawing than the sulfanyl (S–) or sulfonyloxyimino (–SO₂–O–N=) groups in analogs . This difference influences reactivity: sulfonyl groups enhance stability and act as leaving groups, while sulfanyl moieties participate in redox or coordination chemistry .

Piperidine vs. Pyridine/Aromatic Rings The 4-methylpiperidin-2-yl group in the target provides a basic nitrogen and conformational flexibility, facilitating interactions with hydrophobic pockets in proteins.

Nitrile Functionality The acetonitrile core is shared across all compounds, but substituents modulate its effects.

Physicochemical Properties

  • The target compound’s methanesulfonyl group increases aqueous solubility compared to ethyl esters (e.g., ) or halogenated aromatics (e.g., ). However, its logP is likely lower than that of ethyl 2-(piperidin-4-yl)acetate, which contains a hydrophobic ester .

Biological Activity Compounds with sulfonyloxyimino groups (e.g., ) may act as covalent inhibitors, while sulfanyl analogs (e.g., ) could disrupt disulfide bonds in proteins.

Biological Activity

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile, a compound with the molecular formula C9_9H16_{16}N2_2O2_2S and a molecular weight of 216.30 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the piperidine ring is crucial for its interaction with biological targets, particularly in the context of drug design and efficacy.

Biological Activity Overview

Research indicates that compounds containing piperidine derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Piperidine derivatives have shown effectiveness against various pathogens, with some studies indicating that modifications can enhance their potency against resistant strains.
  • Cytotoxicity : The compound's structure allows it to interact with cellular targets, leading to apoptosis in certain cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, including those involved in cancer progression and inflammation.

The mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest:

  • Inhibition of MmpL3 : Similar compounds have been shown to inhibit the MmpL3 protein, which is critical for bacterial cell wall synthesis. This inhibition can lead to increased susceptibility of bacteria to antibiotics .
  • Cytotoxic Effects on Cancer Cells : Research indicates that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .
  • Interaction with Ion Channels : Some derivatives have been reported to affect ion channels such as hERG, which is essential for cardiac function. This interaction may lead to side effects but also indicates potential for therapeutic applications in conditions involving ion channel dysregulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine compounds, providing insights into the potential applications of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntimicrobialShowed significant activity against resistant strains of bacteria.
CytotoxicityInduced apoptosis in HepG2 liver cancer cells with an IC50 value indicating moderate potency.
Enzyme InhibitionInhibited MmpL3 effectively, suggesting a mechanism for antibacterial action.

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